molecular formula C8H6ClNO3 B8373865 4-Methoxycarbonylnicotinoyl chloride CAS No. 38173-40-9

4-Methoxycarbonylnicotinoyl chloride

Cat. No. B8373865
Key on ui cas rn: 38173-40-9
M. Wt: 199.59 g/mol
InChI Key: RWKNQGCJEPRQSS-UHFFFAOYSA-N
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Patent
US07820704B2

Procedure details

3-Chlorocarbonyl-isonicotinic acid methyl ester was prepared by refluxing a mixture of pyridine-3,4-dicarboxylic acid 4-methyl ester (100 mg) and thionyl chloride (75 μl) in chloroform (5 ml) for 3 h. After cooling to room temperature, volatiles were evaporated, and the residue was dried under high vacuum to give the product (100 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
75 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[C:11]([OH:13])=O)=[O:4].S(Cl)([Cl:16])=O>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[C:11]([Cl:16])=[O:13]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(=O)C1=C(C=NC=C1)C(=O)O
Name
Quantity
75 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
CUSTOM
Type
CUSTOM
Details
volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=NC=C1)C(=O)Cl)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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